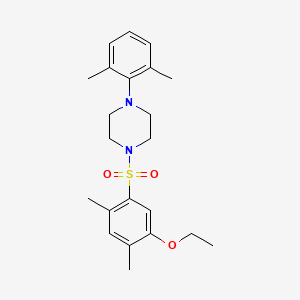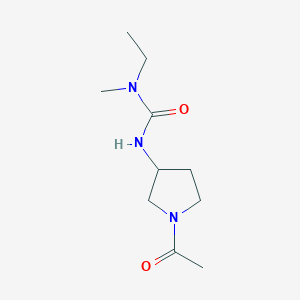
4,6-dimethyl-N-(2-methylphenyl)-2-oxo-2H-pyran-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethyl-N-(2-methylphenyl)-2-oxo-2H-pyran-5-carboxamide, commonly known as DMPA, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a pyran derivative that has been synthesized through a variety of methods, and its unique chemical structure has been found to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
DMPA has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of DMPA is its potential use as a drug delivery system, as its unique chemical structure allows it to bind to specific receptors in the body and release drugs in a controlled manner. DMPA has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
The mechanism of action of DMPA is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the body. DMPA has been found to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell proliferation and differentiation. DMPA has also been found to inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
DMPA has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of immune system function, and the reduction of inflammation. DMPA has also been found to have antioxidant properties, which may contribute to its potential use in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMPA for lab experiments is its unique chemical structure, which allows it to bind to specific receptors in the body and release drugs in a controlled manner. However, one of the limitations of DMPA is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on DMPA, including the development of new drug delivery systems based on its unique chemical structure, the exploration of its potential use in the treatment of various diseases, and the investigation of its mechanisms of action. Additionally, further studies are needed to determine the safety and efficacy of DMPA in various applications.
Synthesemethoden
DMPA can be synthesized through a variety of methods, including the reaction of 2-methylphenylacetic acid with acetic anhydride and 2,4-pentanedione, as well as the reaction of 2-methylphenylacetic acid with acetylacetone and acetic anhydride. These reactions result in the formation of DMPA, which can be purified through recrystallization.
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-(2-methylphenyl)-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-6-4-5-7-12(9)16-15(18)14-10(2)8-13(17)19-11(14)3/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHQTGKFALIMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(OC(=O)C=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26667016 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7644003.png)
![N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644004.png)

![N-[4-[2-(4-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644018.png)

![N-[3-fluoro-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7644032.png)
![N-[2-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide](/img/structure/B7644040.png)


![1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone](/img/structure/B7644081.png)
![1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone](/img/structure/B7644083.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7644086.png)
![N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7644089.png)